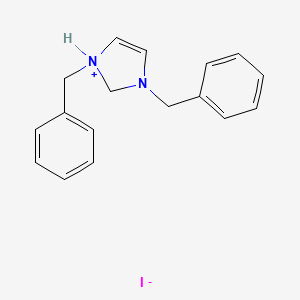![molecular formula C11H13N5O3 B14240311 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one CAS No. 213273-24-6](/img/structure/B14240311.png)
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one is a compound that features a purine base linked to a dioxanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one typically involves the reaction of a purine derivative with a dioxanone precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
化学反応の分析
Types of Reactions
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
科学的研究の応用
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving purine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to nucleosides, which are key components in antiviral and anticancer drugs.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and other cellular processes. This interaction can inhibit the activity of specific enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Famciclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
This structural feature may enhance its stability and bioavailability, making it a valuable compound for further research and development .
特性
CAS番号 |
213273-24-6 |
|---|---|
分子式 |
C11H13N5O3 |
分子量 |
263.25 g/mol |
IUPAC名 |
5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxan-2-one |
InChI |
InChI=1S/C11H13N5O3/c12-10-13-3-8-9(15-10)16(6-14-8)2-1-7-4-18-11(17)19-5-7/h3,6-7H,1-2,4-5H2,(H2,12,13,15) |
InChIキー |
OAQJLOZJYFGWIC-UHFFFAOYSA-N |
正規SMILES |
C1C(COC(=O)O1)CCN2C=NC3=CN=C(N=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
